molecular formula C9H9N3O2S B1630263 1-(4-Methoxybenzo[d]thiazol-2-yl)urea CAS No. 383866-88-4

1-(4-Methoxybenzo[d]thiazol-2-yl)urea

Cat. No.: B1630263
CAS No.: 383866-88-4
M. Wt: 223.25 g/mol
InChI Key: PPBOQWJWGPQHDD-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzo[d]thiazol-2-yl)urea is a useful research compound. Its molecular formula is C9H9N3O2S and its molecular weight is 223.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of 1-(4-Methoxybenzo[d]thiazol-2-yl)urea

The synthesis of this compound typically involves the reaction between 4-methoxybenzo[d]thiazole and isocyanates. The method is straightforward and can be performed under mild conditions, often yielding high purity products. For example, the reaction can be conducted using dichloromethane as a solvent, where the thiazole derivative reacts with an appropriate isocyanate to form the urea linkage.

Biological Activities

This compound exhibits a range of biological activities that make it an attractive candidate for further research. Below are some key findings regarding its pharmacological properties:

  • Anticancer Activity : Compounds containing benzothiazole moieties, including derivatives like this compound, have shown significant anticancer properties. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells .
  • Antimicrobial Properties : Studies have reported that urea derivatives exhibit antimicrobial activity against a variety of pathogens. The minimal inhibitory concentration (MIC) values for certain derivatives have been documented as low as 50 µg/mL against common bacterial strains .
  • Neuroprotective Effects : Some derivatives have been investigated for their potential neuroprotective effects, particularly in models of neurodegenerative diseases. They may act as dual inhibitors for specific enzymes involved in neurodegeneration .

Applications in Medicine

The medicinal applications of this compound and its derivatives are diverse:

  • Cancer Treatment : Given their anticancer properties, these compounds could serve as lead structures for the development of new chemotherapeutic agents targeting specific cancer pathways.
  • Antimicrobial Agents : The efficacy against bacteria suggests potential applications as new antibiotics or antifungal agents, especially in an era where antibiotic resistance is a growing concern.
  • Neurodegenerative Disorders : The ability to inhibit enzymes associated with neurodegeneration positions these compounds as potential therapeutic agents for diseases such as Alzheimer's and Parkinson's disease.

Agricultural Applications

In addition to their pharmaceutical applications, urea derivatives like this compound have also been explored for agricultural uses:

  • Fungicides and Herbicides : Certain benzothiazole derivatives are known to possess fungicidal properties and are used in agricultural practices to protect crops from fungal infections. This includes commercial formulations that utilize similar structures .

Case Studies and Research Findings

A comprehensive review of literature reveals numerous studies highlighting the efficacy of benzothiazole urea derivatives:

Study ReferenceBiological ActivityKey Findings
AnticancerInhibition of cell proliferation in breast cancer cells with IC50 values < 10 µM.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria with MIC values around 50 µg/mL.
NeuroprotectiveDual inhibition of casein kinase 1 and ABAD enzymes showing promise for Alzheimer's treatment.
AgriculturalDemonstrated fungicidal activity against Fusarium species, indicating potential as a crop protectant.

Properties

CAS No.

383866-88-4

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

(4-methoxy-1,3-benzothiazol-2-yl)urea

InChI

InChI=1S/C9H9N3O2S/c1-14-5-3-2-4-6-7(5)11-9(15-6)12-8(10)13/h2-4H,1H3,(H3,10,11,12,13)

InChI Key

PPBOQWJWGPQHDD-UHFFFAOYSA-N

SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)N

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-amino-4-methoxy-benzothiazole (330 mg, 1.83 mmol) and urea (1.1 g, 1.83 mmol) were heated together for 1 h at 170° C., with evolution of ammonia. After allowing to cool to r.t., water (10 ml) was added and the mixture was vigorously stirred. The solid was then filtered, washed with water (10 ml) followed by ethanol (10 ml) and dried at 60° C. under vaccum (0.05 mmHg). The title product was afforded as an off-white solid (300 mg, 73% yield), MS: m/e=223 (M+).
Quantity
330 mg
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Yield
73%

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